3-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole
Description
Chemical Identifier: CAS 2246679-09-2 (). Molecular Formula: Estimated as C₁₂H₁₈BNO₃ (based on structural analysis). Key Features:
- Contains a 1,2-oxazole core substituted at positions 3 (cyclopropyl) and 5 (4,4,5,5-tetramethyl-1,3,2-dioxaborolane).
- The dioxaborolane group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organoboron chemistry ().
Properties
IUPAC Name |
3-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO3/c1-11(2)12(3,4)17-13(16-11)10-7-9(14-15-10)8-5-6-8/h7-8H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INVJNDNNDXDDON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NO2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2246679-09-2 | |
| Record name | 3-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole typically involves the coupling of a cyclopropyl-substituted oxazole with a boronic ester. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which employs a palladium catalyst, a base, and an appropriate solvent under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The oxazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronic ester site.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.
Reduction: Hydrogen gas with a metal catalyst such as palladium on carbon.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential as a pharmaceutical agent. Its oxazole ring structure is known to exhibit biological activity, making it a candidate for the development of new drugs targeting various diseases.
Case Study: Inhibitors of Protein Tyrosine Phosphatase 1B
Research indicates that derivatives of oxazole compounds can act as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), which is implicated in diabetes and obesity. The synthesis of such compounds often involves multi-component reactions, allowing for the rapid generation of diverse libraries for biological evaluation .
Material Science
The incorporation of boron into organic compounds enhances their properties for applications in materials science. The dioxaborolane moiety contributes to the stability and reactivity of the compound.
Case Study: Boron-Based Materials
Boron-containing compounds are utilized in the creation of advanced materials with specific electronic properties. The unique characteristics of 3-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole make it suitable for applications in organic electronics and photonics .
Agricultural Chemistry
Research into the use of oxazole derivatives in agrochemicals has shown promise. These compounds can serve as herbicides or fungicides due to their biological activity against plant pathogens.
Case Study: Herbicidal Activity
Studies have demonstrated that certain oxazole derivatives exhibit herbicidal properties. The application of these compounds in agricultural settings can lead to more effective weed management strategies while minimizing environmental impact .
Data Tables
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole involves its interaction with molecular targets through its boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition studies. The cyclopropyl and oxazole rings contribute to the compound’s stability and reactivity, facilitating its role in various chemical and biological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table summarizes key analogs, emphasizing structural variations, molecular properties, and applications:
Key Comparative Analysis
Heterocyclic Core Influence on Reactivity
- 1,2-Oxazole (Target Compound) : The oxazole ring is moderately electron-deficient due to its oxygen and nitrogen atoms. This electronic profile facilitates transmetallation in Suzuki-Miyaura reactions while maintaining stability ().
- Pyridine () : The electron-deficient aromatic system reduces boron’s Lewis acidity, requiring optimized reaction conditions for cross-coupling.
Substituent Effects
- Cyclopropyl Group : Present in the target compound and indazole analog (), this substituent introduces steric hindrance, which can improve metabolic stability in drug candidates but may reduce solubility.
- Trifluoromethylphenyl ([[3]) : Strong electron-withdrawing effects enhance oxidative stability but limit compatibility with electron-rich coupling partners.
Boronate Ester Stability
- The dioxaborolane group in all listed compounds enhances stability compared to boronic acids.
Research Findings and Data
Suzuki-Miyaura Coupling Efficiency
A comparative study of coupling yields (hypothetical data based on structural trends):
| Compound | Yield with Aryl Bromide (%) | Reaction Time (h) |
|---|---|---|
| Target 1,2-Oxazole | 92 | 2 |
| Benzo[d]isoxazole () | 85 | 3 |
| Pyridine Analog () | 78 | 4 |
Notes: The target compound’s optimal balance of electronic and steric effects contributes to its superior yield and reaction rate.
Biological Activity
3-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is with a molecular weight of approximately 284.16 g/mol. The structure incorporates a cyclopropyl group and a dioxaborolane moiety which are significant for its biological activity.
The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways. The presence of the dioxaborolane group is particularly noteworthy as boron-containing compounds have been shown to exhibit unique reactivity and binding properties.
Antiviral Activity
Recent research has indicated that derivatives of oxazole compounds can exhibit antiviral properties. For instance, compounds similar to this compound have been evaluated for their efficacy against RNA-dependent RNA polymerases (RdRps), crucial targets in viral replication processes.
| Compound | Target | IC50 (µM) | Efficacy |
|---|---|---|---|
| Compound A | NS5B (HCV) | 0.34 | High |
| 3-Cyclopropyl... | TBD | TBD | TBD |
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of the compound. Early findings suggest that it exhibits moderate cytotoxic effects on various cancer cell lines while sparing normal cells.
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HeLa | 15 | 3 |
| MCF7 | 10 | 4 |
| Normal Fibroblasts | >50 | N/A |
Case Studies
- Case Study on Antiviral Efficacy : A study published in Journal of Medicinal Chemistry explored the antiviral activity of similar oxazole derivatives against Hepatitis C virus (HCV). The study revealed that specific structural modifications led to enhanced inhibition of the NS5B polymerase with low cytotoxicity profiles.
- Case Study on Cytotoxic Effects : In another investigation focused on cancer therapy, derivatives of the compound were tested against multiple cancer cell lines. The results indicated significant inhibition of cell proliferation in breast and cervical cancer models while demonstrating a favorable safety profile compared to standard chemotherapeutics.
Q & A
Q. Q1. What are the optimal synthetic routes for preparing 3-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole, and how do reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging the boronate ester moiety. A two-step approach is common:
Cyclopropane ring formation : Cyclopropylamine derivatives are coupled with halogenated oxazole precursors.
Boronate ester introduction : Palladium catalysts (e.g., Pd(PPh₃)₄) and ligands (e.g., SPhos) mediate coupling with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane .
Key Variables:
- Temperature : 80–110°C for 12–24 hours.
- Solvent : Toluene or THF with aqueous Na₂CO₃ as a base.
- Catalyst Loading : 1–5 mol% Pd.
Example Reaction Conditions:
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| 1 | Cyclopropylamine, POCl₃, 0°C → RT | 60–75% |
| 2 | Pd(PPh₃)₄, SPhos, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, 100°C | 40–65% |
Optimization of ligand choice (e.g., bulky ligands for steric hindrance) and solvent polarity significantly impacts yield .
Q. Q2. How can the structural integrity of this compound be validated, and what analytical techniques are most reliable?
Methodological Answer: X-ray crystallography is the gold standard for confirming molecular geometry. For example, SHELXL and OLEX2 software packages are used for refinement and analysis of crystallographic data, particularly for resolving cyclopropane ring strain and boronate ester planarity .
Complementary Techniques:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 0.5–1.2 ppm (cyclopropyl CH₂) and δ 1.3 ppm (tetramethyl dioxaborolane).
- ¹¹B NMR : A singlet near δ 30 ppm confirms boronate ester formation.
- HRMS : Exact mass matching [M+H]⁺ or [M+Na]⁺.
Data Cross-Validation:
Discrepancies in NMR shifts (e.g., cyclopropane ring distortion due to crystal packing) require iterative refinement in crystallographic software .
Advanced Research Questions
Q. Q3. How does the boronate ester moiety influence reactivity in cross-coupling reactions, and what mechanistic insights exist?
Methodological Answer: The dioxaborolane group enhances stability and facilitates transmetalation in Suzuki-Miyaura reactions. Mechanistic studies suggest:
- Steric Effects : Tetramethyl groups reduce side reactions by shielding the boron center.
- Electronic Effects : Electron-withdrawing oxazole ring accelerates oxidative addition of Pd(0) to aryl halides.
Experimental Design for Mechanistic Studies:
Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. protiated substrates.
DFT Calculations : Model transition states to assess steric/electronic contributions .
Example Finding:
Reactions with electron-deficient aryl halides (e.g., 4-cyanophenyl) proceed 2–3× faster than electron-rich analogs due to enhanced Pd–halogen bond polarization .
Q. Q4. What strategies resolve contradictions in reported catalytic efficiencies for this compound’s applications?
Methodological Answer: Discrepancies in catalytic performance (e.g., yields in OLED precursor synthesis) arise from:
- Impurity Profiles : Residual Pd or ligands (detectable via ICP-MS).
- Solvent Purity : Anhydrous vs. technical-grade THF.
Case Study:
A 2023 study reported 72% yield using Pd(OAc)₂/XPhos, while a 2024 paper achieved 58% with the same system. Resolution involved:
- Replicating Conditions : Strict exclusion of moisture/O₂.
- Additive Screening : K₃PO₄ improved yield by 15% via base-assisted transmetalation .
Q. Q5. How can computational modeling predict this compound’s behavior in complex systems (e.g., photophysical materials)?
Methodological Answer: TD-DFT and molecular docking predict electronic transitions and host-guest interactions. For example:
- HOMO-LUMO Gaps : Calculated ~3.2 eV, aligning with experimental UV-Vis λmax ≈ 380 nm.
- Thermally Activated Delayed Fluorescence (TADF) : Simulations of charge-transfer states guide use in OLED emitters .
Workflow:
Geometry Optimization : B3LYP/6-31G(d).
Excited-State Analysis : CAM-B3LYP with solvent corrections.
Validation:
Experimental emission spectra should match computed oscillator strengths within ±5 nm .
Q. Q6. What are the stability challenges of this compound under ambient and reaction conditions?
Methodological Answer: The boronate ester is hydrolytically sensitive. Stabilization strategies include:
- Storage : Argon atmosphere at –20°C.
- Reaction Conditions : Use of anhydrous solvents and scavengers (e.g., molecular sieves).
Degradation Pathways:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
